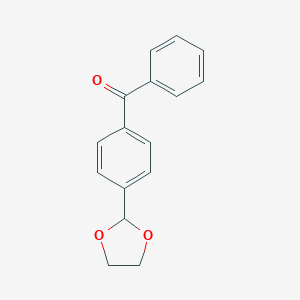

4-(1,3-Dioxolan-2-YL)benzophenone

説明

Synthesis Analysis

The synthesis of 4-(1,3-Dioxolan-2-yl)benzophenone derivatives often involves the reaction of benzophenone with various reactants to introduce the 1,3-dioxolane ring. For example, the synthesis of (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane from dimethyl-L-tartrate and benzophenone showcases the strategic incorporation of the dioxolane ring into the benzophenone framework, employing specific stereochemical configurations (Irurre et al., 1992).

Molecular Structure Analysis

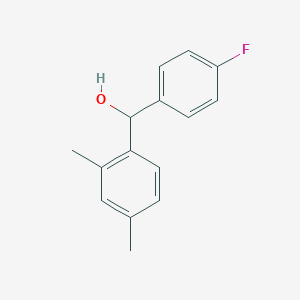

The molecular structure of 4-(1,3-Dioxolan-2-yl)benzophenone derivatives has been elucidated through various spectroscopic and crystallographic techniques. The compound's structure is characterized by the presence of the dioxolane ring attached to the benzophenone core, with the molecular conformation influenced by factors such as intramolecular hydrogen bonding and steric interactions. X-ray and IR structural studies have provided insight into the preferred conformation and specific interactions, such as OH⋯Ph, within these molecules (Irurre et al., 1992).

Chemical Reactions and Properties

4-(1,3-Dioxolan-2-yl)benzophenone can participate in a variety of chemical reactions, exploiting its dioxolane ring and carbonyl group for further functionalization. For instance, photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes has been demonstrated, highlighting the compound's reactivity and potential in synthesizing monoprotected 1,4-diketones through radical pathways (Mosca et al., 2001).

Physical Properties Analysis

The physical properties of 4-(1,3-Dioxolan-2-yl)benzophenone derivatives, such as melting point, boiling point, solubility, and crystal structure, are crucial for their application in various domains. These properties are significantly influenced by the molecular structure and the specific functional groups present in the compound. The crystal structure analysis, revealing one-dimensional chains formed via hydrogen bonding, provides valuable information on the compound's solid-state properties (Hsiao et al., 2011).

Chemical Properties Analysis

The chemical properties of 4-(1,3-Dioxolan-2-yl)benzophenone, including reactivity, stability, and chemical transformations, are influenced by the dioxolane ring and the benzophenone core. The ability to undergo photochemical reactions, participate in polymerization processes, and serve as a precursor for the synthesis of various derivatives underscores the versatility of this compound. For example, the use of benzophenone-1,3-dioxane as a free radical initiator for photopolymerization highlights its utility in material science and polymer chemistry (Wang et al., 2010).

科学的研究の応用

Environmental Impact and Ecotoxicology

Occurrences, Toxicities, and Ecological Risks of Benzophenone Derivatives

Benzophenone-3, a compound within the same family as 4-(1,3-Dioxolan-2-yl)benzophenone, has been extensively studied for its environmental presence and ecotoxicological effects. Found in sunscreens and various consumer products, its widespread use has led to concerns about its impact on aquatic ecosystems. Benzophenone-3 and its metabolites, due to their lipophilic and bioaccumulative properties, have been detected in water, soil, sediments, and biota, raising questions about their endocrine-disrupting capabilities and potential effects on human health through exposure in environmental media (Kim & Choi, 2014).

Biological Activities and Applications

Polyisoprenylated Benzophenones from Clusiaceae

Polyisoprenylated benzophenones, sharing a structural core with benzophenone derivatives, have demonstrated a range of potent biological activities. Isolated from plants in the Clusiaceae family, these compounds exhibit cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties. Their impact on cancer cell progression and potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating drug-resistant HIV-1 highlights the diverse therapeutic applications of benzophenone derivatives (Acuña, Jancovski, & Kennelly, 2009).

Chemical Properties and Synthesis

Chromones and Benzoxazinoids as Radical Scavengers

Chromones and benzoxazinoids, related to benzophenone derivatives through their structural features and synthetic pathways, are recognized for their antioxidant potential. These compounds are present in a normal human diet and are linked to various physiological activities, including anti-inflammatory and antidiabetic effects. Their ability to neutralize active oxygen and halt free radical processes suggests their utility in preventing cell impairment and associated diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).

特性

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(12-4-2-1-3-5-12)13-6-8-14(9-7-13)16-18-10-11-19-16/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYFENSENCKTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645094 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Dioxolan-2-YL)benzophenone | |

CAS RN |

103741-08-8 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

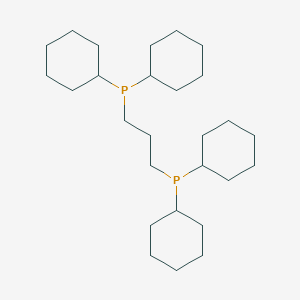

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

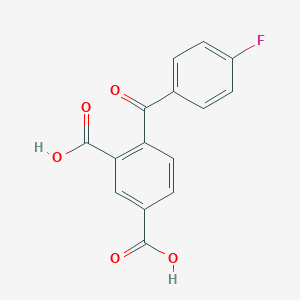

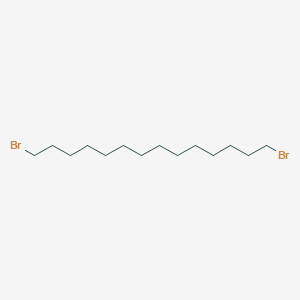

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)